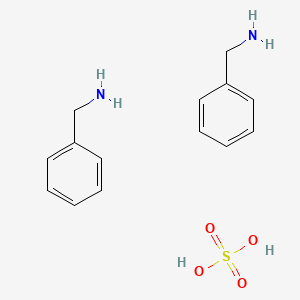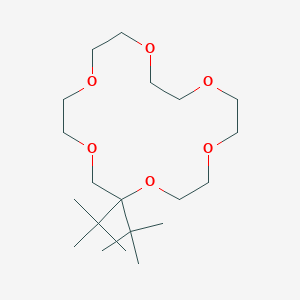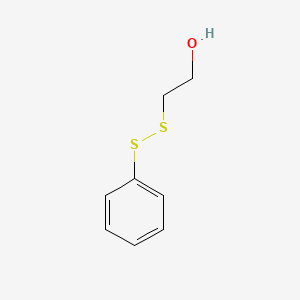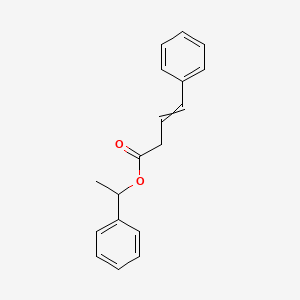
1-Phenylethyl 4-phenylbut-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylethyl 4-phenylbut-3-enoate is an organic compound with the molecular formula C18H18O2 It is an ester derived from 4-phenylbut-3-enoic acid and 1-phenylethanol
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylethyl 4-phenylbut-3-enoate can be synthesized through esterification reactions. One common method involves the reaction of 4-phenylbut-3-enoic acid with 1-phenylethanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylethyl 4-phenylbut-3-enoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) under anhydrous conditions.
Major Products:
Oxidation: 4-phenylbut-3-enoic acid and 1-phenylethanone.
Reduction: 1-phenylethanol and 4-phenylbutanol.
Substitution: Various substituted phenylethyl derivatives.
Scientific Research Applications
1-Phenylethyl 4-phenylbut-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-Phenylethyl 4-phenylbut-3-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 4-phenylbut-3-enoic acid and 1-phenylethanol, which may interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 4-phenylbut-3-enoate: Similar ester with a methyl group instead of a phenylethyl group.
Ethyl 4-phenylbut-3-enoate: Similar ester with an ethyl group instead of a phenylethyl group.
Propyl 4-phenylbut-3-enoate: Similar ester with a propyl group instead of a phenylethyl group.
Uniqueness: 1-Phenylethyl 4-phenylbut-3-enoate is unique due to the presence of the phenylethyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
63158-20-3 |
|---|---|
Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
1-phenylethyl 4-phenylbut-3-enoate |
InChI |
InChI=1S/C18H18O2/c1-15(17-12-6-3-7-13-17)20-18(19)14-8-11-16-9-4-2-5-10-16/h2-13,15H,14H2,1H3 |
InChI Key |
WQXUDNYWZUMKPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


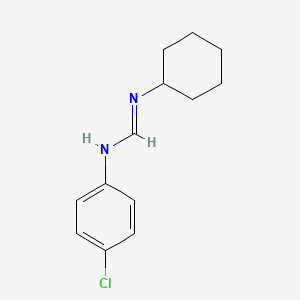
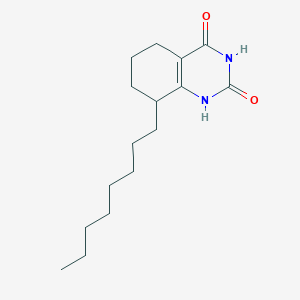
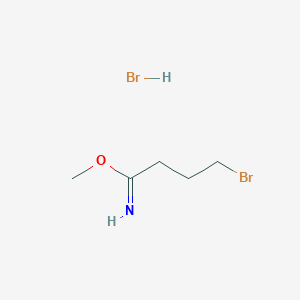
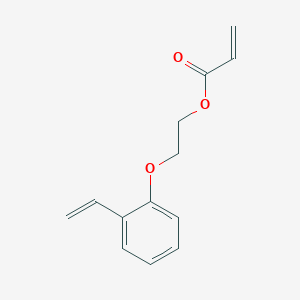
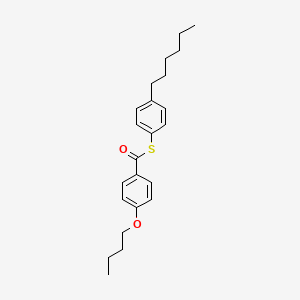
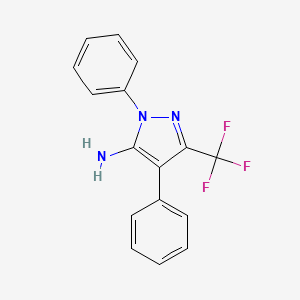
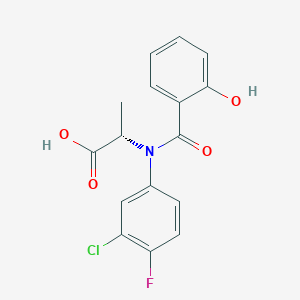
![3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one](/img/structure/B14509451.png)
![2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol](/img/structure/B14509482.png)

![3-Chloro-2-[(2-chlorocyclohexyl)oxy]propan-1-ol](/img/structure/B14509485.png)
